2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide
Overview
Description
2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide is a derivative of the tetrahydroisoquinoline family, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Studies suggest that thiqs may interact with their targets through binding affinity .
Biochemical Pathways
Thiqs are known to exert diverse biological activities, suggesting they may influence multiple pathways .
Result of Action
Related thiq compounds have been associated with neurodegenerative disorders , suggesting potential neurotoxic effects.
Biochemical Analysis
Biochemical Properties
It is known that tetrahydroisoquinolines can interact with various enzymes and proteins . They have been shown to possess intrinsic antioxidant properties and can affect neurotransmitter function .
Cellular Effects
The cellular effects of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide are not well-documented. Related compounds have been shown to influence cell function. For example, 1-Methyl-1,2,3,4-tetrahydroisoquinoline has been shown to produce some damage to dopaminergic neurons .
Molecular Mechanism
Related compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been shown to have long-term effects on cellular function .
Dosage Effects in Animal Models
Related compounds have been shown to have toxic or adverse effects at high doses .
Metabolic Pathways
Related compounds have been shown to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide typically involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde to form an iminium intermediate, which then cyclizes to form the tetrahydroisoquinoline core . The resulting compound can be further modified through various chemical reactions to introduce the carboxylic acid and hydrobromide functionalities.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, catalytic hydrogenation.
Nucleophiles: Alkyl halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the carboxylic acid and methyl groups.
1-Methyl-1,2,3,4-Tetrahydroisoquinoline: A derivative with a methyl group at the nitrogen atom, known for its neuroactive properties.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: A closely related compound with a carboxylic acid group at the 3-position but without the methyl group.
Uniqueness
2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and carboxylic acid functionality enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.BrH/c1-12-7-9-5-3-2-4-8(9)6-10(12)11(13)14;/h2-5,10H,6-7H2,1H3,(H,13,14);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SABJDKNFWNGJER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC=CC=C2CC1C(=O)O.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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